2-(4-Bromophenyl)ethyl sulfamate

Übersicht

Beschreibung

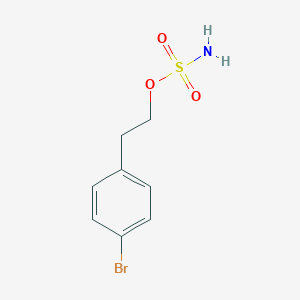

2-(4-Bromophenyl)ethyl sulfamate is an organic compound with the molecular formula C8H10BrNO3S It is a sulfamate ester derived from 2-(4-bromophenyl)ethanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)ethyl sulfamate typically involves the reaction of 2-(4-bromophenyl)ethanol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:

2-(4-Bromophenyl)ethanol+Sulfamoyl chloride→2-(4-Bromophenyl)ethyl sulfamate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)ethyl sulfamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonates.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonates

Reduction: Amines

Substitution: Various substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)ethyl sulfamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme activities and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)ethyl sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful in studying enzyme functions and developing therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromophenyl)ethanol

- 4-Bromophenylacetonitrile

- 4-Bromobenzyl cyanide

Uniqueness

2-(4-Bromophenyl)ethyl sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where sulfamate functionality is required.

Biologische Aktivität

2-(4-Bromophenyl)ethyl sulfamate is a sulfamate derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 120506-64-1, is notable for its applications in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C9H10BrN1O2S

- Molecular Weight : 276.15 g/mol

- Structure : The compound features a bromophenyl group attached to an ethyl sulfamate moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that sulfamate compounds can inhibit steroid sulfatase (STS), an enzyme involved in the metabolism of steroid hormones. This inhibition can lead to altered hormone levels, which may have therapeutic implications in conditions such as breast cancer.

In Vitro Studies

-

Steroid Sulfatase Inhibition :

- Study Findings : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against STS. The IC50 values indicate its potency compared to other known inhibitors.

- Data Table :

-

Anticancer Activity :

- Mechanism : The compound's inhibition of STS leads to decreased levels of active estrogens, which may contribute to its anticancer properties.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

-

Cytotoxicity Assays :

- Findings : Cytotoxicity studies revealed that while the compound effectively inhibits cancer cell proliferation, it exhibits selective toxicity towards cancer cells over normal cells.

In Vivo Studies

- Maximum Tolerated Dose (MTD) :

Case Studies

- Breast Cancer Treatment :

- A clinical case study highlighted the use of this compound in combination therapies for breast cancer patients resistant to conventional treatments. The compound showed enhanced efficacy when used alongside other hormonal therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was performed.

| Compound | Main Activity | IC50 (nM) |

|---|---|---|

| This compound | STS Inhibition | 0.21 |

| Irosustat | STS Inhibition | 1.06 |

| Other Sulfamates | Varying STS inhibition | N/A |

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)ethyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c9-8-3-1-7(2-4-8)5-6-13-14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGHULXYXZEDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOS(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560356 | |

| Record name | 2-(4-Bromophenyl)ethyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120506-64-1 | |

| Record name | 2-(4-Bromophenyl)ethyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.